molecular formula C25H32N2O7 B11936002 Thalidomide-O-C11-acid

Thalidomide-O-C11-acid

Cat. No.: B11936002
M. Wt: 472.5 g/mol
InChI Key: NPOAWJKHOFTRFW-UHFFFAOYSA-N
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Description

Thalidomide-O-C11-acid is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is part of a class of molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C11-acid involves the conjugation of Thalidomide with a linker molecule. The process typically starts with the preparation of Thalidomide, which is synthesized through the reaction of anhydride phthalic with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, followed by cyclization with ammonium . The linker is then attached to the Thalidomide molecule under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-C11-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The linker or other functional groups can be substituted with different chemical entities to create derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Thalidomide-O-C11-acid has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-O-C11-acid exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their ubiquitination and subsequent degradation by the proteasome . The compound’s ability to selectively degrade target proteins makes it a valuable tool in drug discovery and therapeutic development.

Comparison with Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.

    Lenalidomide: An analogue of Thalidomide with enhanced immunomodulatory effects.

    Pomalidomide: Another Thalidomide analogue with potent anti-cancer activity.

    Mezigdomide and Iberdomide: Newer analogues with improved efficacy and safety profiles.

Uniqueness: Thalidomide-O-C11-acid is unique due to its incorporation of a linker that enables its use in PROTAC technology. This feature allows for the selective degradation of target proteins, distinguishing it from other Thalidomide analogues that primarily function as immunomodulatory agents .

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

12-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxydodecanoic acid

InChI

InChI=1S/C25H32N2O7/c28-20-15-14-18(23(31)26-20)27-24(32)17-11-10-12-19(22(17)25(27)33)34-16-9-7-5-3-1-2-4-6-8-13-21(29)30/h10-12,18H,1-9,13-16H2,(H,29,30)(H,26,28,31)

InChI Key

NPOAWJKHOFTRFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCC(=O)O

Origin of Product

United States

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